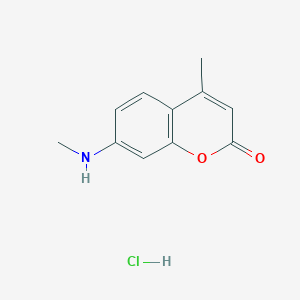
4-Methyl-7-(methylamino)-2H-chromen-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-(methylamino)-2H-chromen-2-one hydrochloride is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in various plants, fungi, and bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(methylamino)-2H-chromen-2-one hydrochloride typically involves the alkylation of 7-hydroxy-4-methylcoumarin with methylamine. The reaction is carried out in a solvent such as acetone, with anhydrous potassium carbonate as a base, at a temperature of around 50°C . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7-(methylamino)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
4-Methyl-7-(methylamino)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-7-(methylamino)-2H-chromen-2-one hydrochloride involves its interaction with various molecular targets and pathways:
Fluorescence: The compound exhibits fluorescence upon excitation with ultraviolet light, making it useful in imaging and detection applications.
Enzyme Inhibition: It can inhibit specific enzymes, such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial properties.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage.
Comparaison Avec Des Composés Similaires
4-Methyl-7-(methylamino)-2H-chromen-2-one hydrochloride is compared with other similar coumarin derivatives:
4-Methyl-7-hydroxycoumarin: Known for its strong antioxidant properties but lacks the methylamino group, which enhances the biological activity of the target compound.
4-Methyl-7-diethylaminocoumarin: Exhibits similar fluorescence properties but differs in its substitution pattern, affecting its overall reactivity and applications.
4-Methyl-7-amino coumarin: Shares antimicrobial and antioxidant activities but has different pharmacokinetic properties due to the absence of the methylamino group.
These comparisons highlight the unique structural features and enhanced biological activities of this compound, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
4-methyl-7-(methylamino)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C11H11NO2.ClH/c1-7-5-11(13)14-10-6-8(12-2)3-4-9(7)10;/h3-6,12H,1-2H3;1H |
Clé InChI |
HAFXMIYFRLFEKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


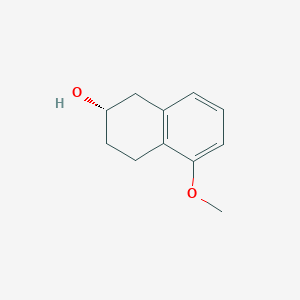


![N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride](/img/structure/B13234470.png)
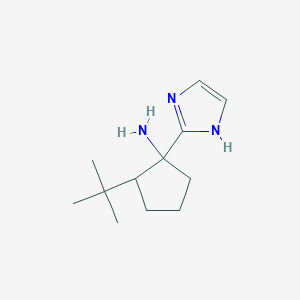
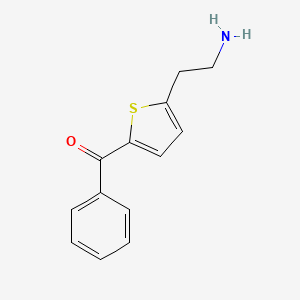
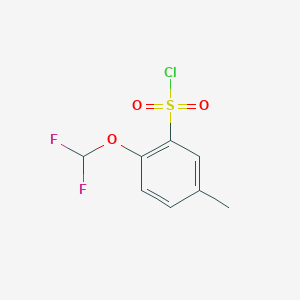
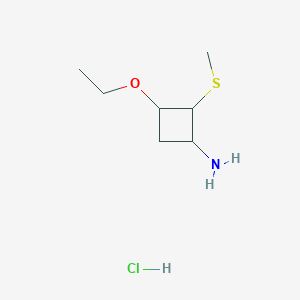
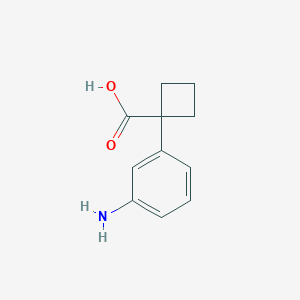

![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)
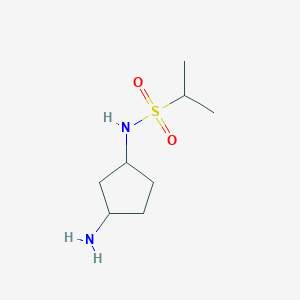

![Butyl[(2,5-difluorophenyl)methyl]amine](/img/structure/B13234539.png)
